![molecular formula C18H17NO5S B6044593 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid](/img/structure/B6044593.png)
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid is a complex organic compound that features a thiazole ring, a chromenone moiety, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the chromenone moiety, and finally the attachment of the propanoic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chromenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole and chromenone derivatives, such as:
- 2-(4-Methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl acetate
- 6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl methanol
- 2-(4-Methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl ethyl ether
Uniqueness
What sets 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and chromenone moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
2-[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-11-5-12-13(20)6-16(17-19-9(2)8-25-17)24-15(12)7-14(11)23-10(3)18(21)22/h5-8,10H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPPUCFBJMXVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=CC2=O)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
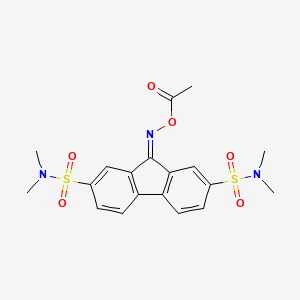
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide](/img/structure/B6044544.png)
![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6044550.png)
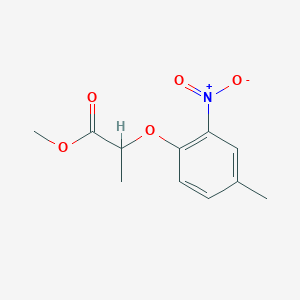
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)
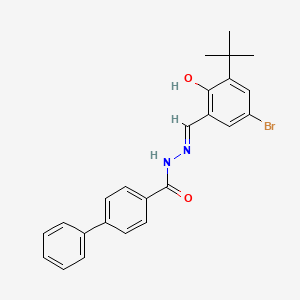
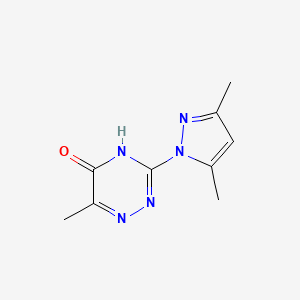
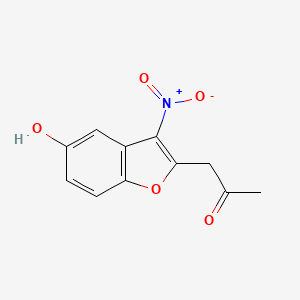
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-[1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)
